3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyridine ring. The structure includes a difluoromethyl group at position 4, a methyl group at position 2, and a propanoic acid moiety at position 7 (CAS: 1018165-34-8; molecular formula: C₁₁H₁₁F₂N₃O₃; molecular weight: 271.23 g/mol) .
Properties
IUPAC Name |
3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-15-5-7-6(10(12)13)4-8(17)16(11(7)14-15)3-2-9(18)19/h4-5,10H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVVQNURQMNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid, with the CAS number 1018165-34-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H11F2N3O3
- Molecular Weight : 271.22 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core which is known for its pharmacological versatility.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various biological activities primarily through the inhibition of phosphodiesterases (PDEs). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes including inflammation and immune response modulation.
Key Mechanisms:
- PDE Inhibition : The compound has shown potential as a PDE inhibitor, particularly PDE4, which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : By modulating cAMP levels, the compound can alleviate symptoms associated with inflammatory conditions .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anti-inflammatory activity. For instance, compounds similar to 3-[4-(difluoromethyl)-2-methyl...] were tested in vitro and showed promising results in reducing cytokine production in immune cells .
- Animal Models : In vivo studies using animal models of asthma revealed that administration of the compound led to decreased airway hyperresponsiveness and inflammation markers, suggesting its potential utility in treating respiratory conditions .
- Pharmacokinetics : The compound's pharmacokinetic profile indicates good oral bioavailability and moderate lipophilicity, which are favorable for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-b]pyridine Core
Functional Group Modifications
- Trifluoromethyl vs. Difluoromethyl : Compounds with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, which can enhance binding to hydrophobic pockets in enzymes. However, difluoromethyl groups (as in the target compound) offer a balance between lipophilicity and metabolic stability .
- Alkyl Chain Length : Methyl (target) vs. propyl () substituents at position 2 influence solubility and membrane permeability. Propyl groups increase logP values, favoring passive diffusion but risking slower excretion .
Pharmacological and Physicochemical Comparisons
Solubility and logP
Q & A
Q. What are the recommended synthetic routes for 3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid, and how do substituent variations influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Cyclocondensation of difluoromethyl-substituted pyridine precursors with hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core .
- Step 2: Alkylation or propanoic acid side-chain introduction via nucleophilic substitution or Michael addition .
- Step 3: Acidic hydrolysis to yield the final carboxylic acid .
Substituents like methyl or difluoromethyl groups at the 2- and 4-positions (respectively) significantly influence steric and electronic effects, with bulkier groups (e.g., isopropyl) reducing reaction rates and yields . Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization) to mitigate side reactions .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: H and C NMR to confirm proton environments and carbon connectivity, focusing on the pyrazolo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 299.27 for C₁₃H₁₅F₂N₃O₃) and fragmentation patterns .
- XRD: Resolve crystal packing and hydrogen-bonding interactions, particularly between the carboxylic acid group and pyridinone oxygen .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: Test in buffered solutions (pH 7.4) using UV-Vis spectroscopy or HPLC. The carboxylic acid group enhances aqueous solubility (~1–5 mg/mL), while the difluoromethyl and methyl substituents increase lipophilicity (logP ~1.8) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). The compound is prone to hydrolysis at the 6-oxo position under acidic conditions (pH < 3) but remains stable in neutral buffers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of derivatives during synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization and alkylation steps. Focus on orbital interactions (e.g., HOMO-LUMO gaps) to predict regioselectivity in pyrazolo-pyridine formation .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize solvent selection .
- Machine Learning: Train models on existing pyrazolo-pyridine datasets to predict yields based on substituent electronic parameters (Hammett σ values) .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Cross-Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (IC₅₀, 72-hour exposure) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural Analog Comparison: Compare with analogs like 3-(5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid to isolate substituent-specific effects .
Q. How can reaction engineering improve scalability while maintaining purity?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent ratio, and stirring rate .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce byproducts .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What mechanisms underlie its potential bioactivity, and how can they be probed?
Methodological Answer:
- Target Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with enzymes like COX-2 or kinases. The pyrazolo-pyridine core may act as a ATP-binding site competitor .
- Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates. For example, monitor NADPH depletion in dehydrogenase assays .
- Transcriptomics: Use RNA-seq to identify differentially expressed genes in treated cell lines, focusing on apoptosis or inflammation pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
Methodological Answer:
- Source Comparison: Cross-reference purity data (HPLC ≥98%) and analytical methods (e.g., NMR vs. LC-MS). Impurities like residual solvents (e.g., DMF) may artificially inflate solubility .
- Environmental Controls: Standardize humidity and temperature during measurements. For example, hygroscopicity from the difluoromethyl group can lead to variability in stability studies .
- Collaborative Validation: Share samples between labs to isolate methodological vs. compound-specific factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
